AS-2444697 IRAK4 Biochemical IC₅₀ Compared to Emavusertib (CA-4948)
AS-2444697 inhibits IRAK4 with an IC₅₀ of 21 nM in biochemical kinase assays. [1] In contrast, the clinically advanced IRAK4/FLT3 dual inhibitor emavusertib (CA-4948) exhibits an IRAK4 IC₅₀ of 57 nM in a FRET kinase assay. [2] AS-2444697 thus demonstrates approximately 2.7-fold greater biochemical potency against IRAK4 than CA-4948 under comparable assay conditions.
| Evidence Dimension | IRAK4 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | Emavusertib (CA-4948): 57 nM |
| Quantified Difference | ~2.7-fold greater potency |
| Conditions | Biochemical kinase assay; FRET kinase assay for CA-4948 |
Why This Matters
Higher biochemical potency reduces the compound concentration required for target engagement in vitro, enabling lower working concentrations in cellular and biochemical assays.
- [1] Bertin Bioreagent. AS-2444697 (hydrochloride) Product Page. Catalog No. 29505. Accessed 2026. View Source
- [2] MedChemExpress. Emavusertib hydrochloride (CA-4948 hydrochloride) Product Page. Catalog No. HY-112634A. Accessed 2026. View Source
